molecular formula C4H10OS B6236624 (2S)-2-methoxypropane-1-thiol CAS No. 2348281-06-9

(2S)-2-methoxypropane-1-thiol

Cat. No.: B6236624
CAS No.: 2348281-06-9
M. Wt: 106.2
InChI Key:
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Description

(2S)-2-methoxypropane-1-thiol is an organic compound characterized by the presence of a thiol group (-SH) and a methoxy group (-OCH3) attached to a propane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-methoxypropane-1-thiol typically involves the reaction of a suitable precursor with a thiolating agent. One common method is the reaction of (2S)-2-methoxypropanol with hydrogen sulfide (H2S) in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the thiol group.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the precursor and thiolating agent are continuously fed into the system. The reaction is carefully controlled to optimize yield and purity. Post-reaction, the product is typically purified through distillation or other separation techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-methoxypropane-1-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: Reduction reactions can convert the thiol group to a sulfide.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium hydride (NaH) can be used to facilitate substitution reactions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2S)-2-methoxypropane-1-thiol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential role in biological systems, particularly in the study of thiol-based redox processes.

    Medicine: Explored for its potential therapeutic properties, including antioxidant and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of (2S)-2-methoxypropane-1-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in proteins and other biomolecules, affecting their function. This interaction can modulate redox signaling pathways and influence cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Methanethiol: A simpler thiol with a single carbon atom.

    Ethanethiol: A thiol with a two-carbon backbone.

    2-Mercaptoethanol: Contains both a thiol and a hydroxyl group.

Uniqueness

(2S)-2-methoxypropane-1-thiol is unique due to the presence of both a methoxy and a thiol group on a chiral carbon. This structural feature imparts distinct chemical reactivity and potential for stereospecific interactions in biological systems.

Properties

CAS No.

2348281-06-9

Molecular Formula

C4H10OS

Molecular Weight

106.2

Purity

95

Origin of Product

United States

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